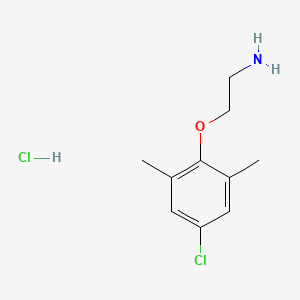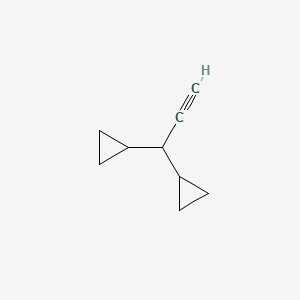![molecular formula C15H27N3 B13458815 (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine](/img/structure/B13458815.png)
(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine: is a compound that belongs to the class of diamines. It is characterized by the presence of both primary and tertiary amine groups, making it a versatile molecule in various chemical reactions and applications. This compound is often used in the synthesis of surfactants, pharmaceuticals, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the desired compound . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon and a solvent like ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and nitroso compounds.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and amides.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including surfactants and polymers .
Biology: In biological research, (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine is used in the preparation of biologically active compounds, including enzyme inhibitors and receptor ligands .
Industry: In the industrial sector, the compound is used in the production of surfactants, which are essential components in detergents, emulsifiers, and foaming agents .
Mécanisme D'action
The mechanism of action of (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of both primary and tertiary amine groups allows it to form stable complexes with metal ions and other molecules, enhancing its reactivity and specificity .
Comparaison Avec Des Composés Similaires
Dimethylaminopropylamine: A simpler diamine with similar reactivity but lacking the benzyl group.
N,N-Dimethyl-1,3-propanediamine: Another diamine with similar properties but different structural features.
Uniqueness: The presence of the benzyl group in (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine enhances its lipophilicity and ability to interact with hydrophobic environments, making it more versatile in various applications compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C15H27N3 |
|---|---|
Poids moléculaire |
249.39 g/mol |
Nom IUPAC |
N'-benzyl-N'-[3-(dimethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H27N3/c1-17(2)11-7-13-18(12-6-10-16)14-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-14,16H2,1-2H3 |
Clé InChI |
OOUJXWPJRQNZPA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN(CCCN)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)




amine hydrochloride](/img/structure/B13458758.png)
![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B13458761.png)
![2-[2-(Tert-butoxy)ethyl]piperidine](/img/structure/B13458767.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)




